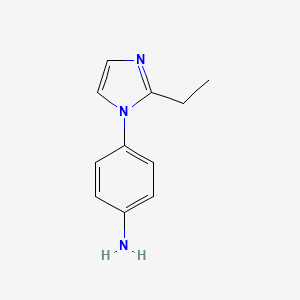
环丁基甲基对苯磺酸酯
描述
Cyclobutylmethyl 4-methylbenzenesulfonate is a chemical compound with the CAS Number: 13295-53-9 . It has a molecular weight of 240.32 and its IUPAC name is cyclobutylmethyl 4-methylbenzenesulfonate .
Molecular Structure Analysis
The molecular structure of Cyclobutylmethyl 4-methylbenzenesulfonate is represented by the linear formula C12H16O3S . The InChI Code for this compound is 1S/C12H16O3S/c1-10-5-7-12 (8-6-10)16 (13,14)15-9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3 .科学研究应用
合成应用
- 亚烷基环丙烷合成: 环丁基甲基 4-甲苯磺酸酯衍生物用于经济且可扩展的亚烷基环丙烷合成。这些化合物对于通过金属催化的更高阶碳环化和环异构化反应获得各种脂环体系至关重要 (Ojo 等人,2014)。
化学分析和研究2. 分子轨道研究: 4-甲苯磺酸根阴离子(环丁基甲基 4-甲苯磺酸酯的衍生物)已使用从头算量子化学方法进行了广泛的研究。这些研究包括记录和分析红外和拉曼光谱,提供了对阴离子的内部振动模式的宝贵见解 (Ristova 等人,1999)。
催化和反应研究3. 芳基炔烃和醛的偶联反应: 环丁基甲基 4-甲苯磺酸酯衍生物,如 1-丁基-3-甲基-1H-咪唑鎓 4-甲苯磺酸酯,已被用作酸催化偶联反应的有效介质。这些反应产生 (E)-烯酮,证明了该化合物在有机合成中的用途 (Xu 等人,2004)。
- 胺化反应: 二膦亚环丁烯配体衍生物用于铜催化的胺化反应,显示了环丁基甲基 4-甲苯磺酸酯衍生物在促进这些化学转化方面的潜力 (Gajare 等人,2004)。
材料科学应用5. UV 固化油墨研究: 环丁基甲基 4-甲苯磺酸酯的衍生物已针对其在 UV 固化油墨中的应用进行了研究。这项研究包括合成各种酸放大剂及其表征,证明了该化合物在材料科学中的用途 (Lee 等人,2006)。
腐蚀抑制6. 铝腐蚀抑制: 源自环丁基甲基 4-甲苯磺酸酯的季铵离子液体被评估为铝的腐蚀抑制剂。这些研究涉及重量法、动电位极化和电化学阻抗谱方法 (Nesane 等人,2020)。
属性
IUPAC Name |
cyclobutylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-10-5-7-12(8-6-10)16(13,14)15-9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIHFEJHABJCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

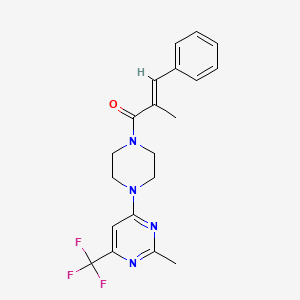
![4-[[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]methyl]benzoic acid](/img/structure/B2849611.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/no-structure.png)

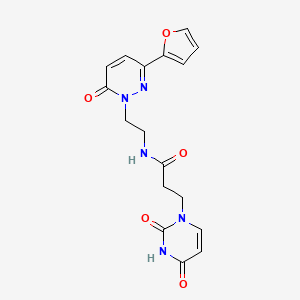
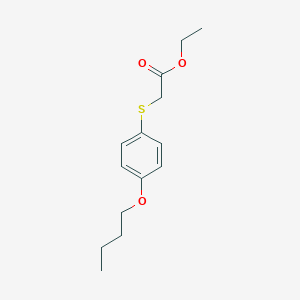

![1,3-Dimethyl-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2849623.png)
![8-(sec-butyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849624.png)
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid](/img/structure/B2849625.png)
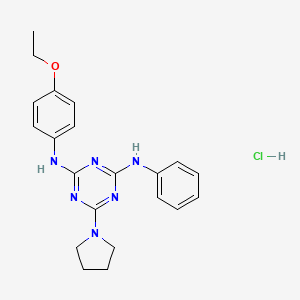
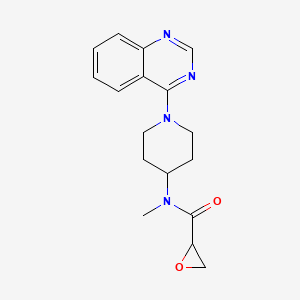
![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2849631.png)
